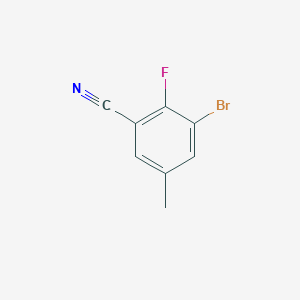

3-Bromo-2-fluoro-5-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGJEXZQSFSJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Bromo-2-fluoro-5-methylbenzonitrile

The following technical guide details the chemical identity, synthesis, and application logic of 3-Bromo-2-fluoro-5-methylbenzonitrile , a specialized halogenated scaffold used in high-value medicinal chemistry campaigns.

A Critical Intermediate for Orthogonal Functionalization in Drug Discovery

Executive Summary

This compound (CAS 1260741-40-9 ) is a tri-substituted benzene derivative that serves as a high-utility scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors, Factor IXa inhibitors, and epigenetic modulators (KAT inhibitors).[1]

Its value lies in its orthogonal reactivity profile :

-

C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-cyano group. -

C-3 Bromine: Sterically positioned for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-5 Methyl: A metabolic handle that can be retained for hydrophobic interaction or oxidized to an aldehyde/acid for further elaboration.

This guide provides a validated technical overview for researchers utilizing this intermediate.

Chemical Identity & Physical Properties[5]

| Property | Specification |

| CAS Registry Number | 1260741-40-9 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 214.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68–72 °C (Typical range) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Purity Standard | |

| SMILES | Cc1cc(C#N)c(F)c(Br)c1 |

Synthesis Logic: The "Directed Bromination" Pathway

The synthesis of CAS 1260741-40-9 relies on the synergistic directing effects of the substituents on the precursor, 2-Fluoro-5-methylbenzonitrile .

Mechanistic Insight[9]

-

Fluorine (C-2): A strong ortho/para director. It directs electrophiles to C-3 and C-5. Since C-5 is blocked by the methyl group, the directing force is concentrated on C-3 .

-

Nitrile (C-1): A strong electron-withdrawing group (EWG) and meta director. It directs electrophiles to C-3 and C-5.

-

Methyl (C-5): A weak ortho/para director. It directs to C-4 and C-6.[2]

Validated Protocol (Step-by-Step)

-

Starting Material: 2-Fluoro-5-methylbenzonitrile (1.0 eq).

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or

. -

Acid Catalyst: Concentrated

or Trifluoroacetic acid (TFA). -

Conditions: Stir at 0°C to RT for 12–24 hours.

-

Workup: Quench with ice water; extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Heptane or Column Chromatography (Petroleum ether/EtOAc).

Figure 1: Regioselective synthesis pathway driven by cooperative directing effects.

Reactivity Profile & Applications

This scaffold is designed for sequential orthogonal functionalization . The chemical environment of the benzene ring allows researchers to modify specific positions without affecting others.

A. The "Gateway" (C-2)

The fluorine atom at C-2 is highly labile to nucleophilic attack because it is ortho to the electron-withdrawing nitrile group.

-

Reaction: Nucleophilic Aromatic Substitution (

). -

Reagents: Primary/Secondary amines (e.g., piperidines, piperazines), alkoxides.

-

Conditions:

, DMF/DMSO, mild heat (60–80°C). -

Outcome: Replacement of Fluorine with the nucleophile. The Bromine at C-3 remains intact.

B. The Cross-Coupling "Handle" (C-3)

Once the C-2 position is derivatized (or before, depending on chemoselectivity requirements), the Bromine at C-3 serves as a partner for metal-catalyzed couplings.

-

Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

-

Reagents: Boronic acids, Palladium catalysts (e.g.,

, -

Outcome: Introduction of biaryl systems or heterocycles critical for drug potency.

C. Case Study Applications

-

Factor IXa Inhibitors: Used to synthesize benzisoxazole derivatives where the nitrile is cyclized with a hydroxylamine equivalent.

-

KAT Inhibitors (Epigenetics): The scaffold is used to build inhibitors of MYST family acetyltransferases (e.g., MOF, TIP60) by coupling distinct pharmacophores at C-2 and C-3.

-

QPCTL Inhibitors: Used in cancer immunotherapy agents, where the C-2 fluorine is displaced by a piperidine ring carrying a triazole moiety.

Figure 2: Sequential functionalization workflow for medicinal chemistry optimization.

Handling & Safety Protocols

While specific toxicological data for this intermediate may be limited, it should be handled with the rigor accorded to halogenated benzonitriles.

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

-

Irritation: Causes skin irritation and serious eye irritation.

-

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.

-

Spill Response: Do not let product enter drains. Sweep up solid spills and dispose of as hazardous chemical waste.

References

-

Preparation of Benzisoxazole Sulfonamide Deriv

- Source: P

- Context: Describes the use of this compound (referred to as Intermediate 16d)

-

URL:

-

Factor IXa Inhibitors.

-

Source: Patent WO2015160636A1 (2015).[2]

- Context: details the conversion of this compound into 7-bromo-5-methylbenzo[d]isoxazol-3-amine.

-

URL:

-

-

QPCTL and QPCT Inhibitors for Cancer Tre

- Source: P

- Context: Utilizes the scaffold for reactions with piperidine deriv

-

URL:

-

Chemical Supplier Verific

-

Source: BLD Pharm / Bidepharm Catalog.[3]

- Context: Confirms the specific CAS number for this compound.

-

URL:

-

Sources

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-Bromo-2-fluoro-5-methylbenzonitrile, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While direct comprehensive data for this specific isomer is not extensively documented in public databases, its chemical properties and reactivity can be reliably inferred from its close structural analogs and the parent compound, 3-Bromo-2-fluorobenzonitrile. This document synthesizes available information on related compounds to offer a scientifically grounded perspective on its molecular characteristics, plausible synthetic routes, and its role in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

The structural uniqueness of this compound, featuring a combination of bromo, fluoro, methyl, and nitrile functional groups on a benzene ring, makes it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

Based on the analysis of its isomers, the molecular formula and weight of this compound are determined as follows:

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | ~214.04 g/mol |

This is consistent with other isomers such as 5-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1110502-49-2), which has a reported molecular weight of 214.04 g/mol , and 3-Bromo-2-fluoro-6-methylbenzonitrile with a molecular weight of 214.03 g/mol .[1][2]

Structural Information

The structure of this compound is characterized by a benzene ring with the following substitutions:

-

A bromine atom at position 3.

-

A fluorine atom at position 2.

-

A methyl group at position 5.

-

A nitrile group (-C≡N) at position 1.

The interplay of these substituents influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and potential applications.

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

A logical synthetic pathway could involve the following key transformations:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Diazotization of the Amine:

-

The starting aniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The progress of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

-

-

Cyanation via Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) cyanide is prepared.

-

The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.

-

The reaction mixture is typically stirred at a controlled temperature to facilitate the displacement of the diazonium group with a nitrile group.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

-

This proposed synthesis is based on well-established and robust chemical transformations, suggesting a high likelihood of success in a laboratory setting.

Role in Drug Discovery and Medicinal Chemistry

Halogenated and particularly fluorinated organic molecules are of immense interest in drug discovery.[3] The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Key Chemical Handles for Further Functionalization

The different functional groups on the this compound ring offer multiple avenues for chemical modification:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, heteroaryl, or amino groups at this position, enabling the rapid generation of diverse chemical libraries for biological screening.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile group, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles, although this is generally less facile than reactions involving the bromine atom.

-

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

Conceptual Application in Drug Design

The following diagram illustrates how this compound can be utilized as a core intermediate in a hypothetical drug discovery workflow.

Sources

Halogenated benzonitrile derivatives in medicinal chemistry

Title: Strategic Integration of Halogenated Benzonitriles in Medicinal Chemistry: Synthetic Architectures and Pharmacophoric Utility

Executive Summary

The halogenated benzonitrile scaffold represents a "privileged structure" in modern drug discovery, offering a unique intersection of electronic modulation, metabolic blockade, and specific non-covalent interactions. While the nitrile group (–CN) serves as a compact, lipophilic hydrogen bond acceptor and carbonyl bioisostere, the addition of halogen atoms (F, Cl, Br, I) introduces the capacity for "sigma-hole" interactions (halogen bonding) and fine-tunes the pKa of surrounding functionalities. This guide analyzes the structural utility of this moiety, detailing the transition from classical synthesis to palladium-catalyzed methodologies, and examines its critical role in overcoming resistance in next-generation antivirals.

The Pharmacophore: Electronic and Steric Synergies

In medicinal chemistry, the co-localization of a nitrile group and a halogen on an aromatic ring creates a push-pull system that is highly exploitable for binding affinity.

-

Electronic Modulation: The nitrile group is strongly electron-withdrawing (

). When paired with a halogen, it significantly deactivates the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution ( -

The "Sigma Hole" & Halogen Bonding: Unlike fluorine, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their distal side, known as the "sigma hole."[1] This allows the halogen to act as a Lewis acid, forming highly directional interactions with backbone carbonyl oxygens in target proteins.

-

Bioisosterism: The benzonitrile moiety is often employed as a bioisostere for phenyl rings, carbonyls, or hydroxyl groups, improving metabolic stability by blocking oxidative "hotspots" (CYP450 sites) while maintaining H-bond acceptor capability via the nitrile nitrogen.

Table 1: Physicochemical Impact of Halogen/Nitrile Substitution

| Substituent Pattern | Electronic Effect ( | Lipophilicity ( | Metabolic Role | Primary Binding Interaction |

| Benzonitrile (Parent) | +0.66 (EWG) | -0.57 | Moderate | H-bond Acceptor (N-terminus) |

| 2-F-Benzonitrile | Inductive withdrawal | +0.14 | Blocks ortho-oxidation | Dipole interactions |

| 4-Br-Benzonitrile | Mesomeric donation / Inductive withdrawal | +0.86 | Blocks para-oxidation | Halogen Bonding (Sigma Hole) |

| 2,6-Cl2-Benzonitrile | Steric crowding | +1.42 | Atropisomerism control | Hydrophobic enclosure |

Synthetic Strategies: From Sandmeyer to Palladium

Historically, accessing halogenated benzonitriles required harsh conditions (Sandmeyer or Rosenmund-von Braun reactions at >200°C). Modern medicinal chemistry relies on transition-metal catalysis to ensure functional group tolerance.

A. The Modern Standard: Pd-Catalyzed Cyanation

The dominant method for converting aryl halides to benzonitriles utilizes Palladium(0) sources with bidentate ligands to prevent catalyst poisoning by the cyanide species.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar–X bond.

-

Transmetallation: The cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]) transfers the –CN group.

-

Reductive Elimination: The product Ar–CN is released, regenerating Pd(0).

Visualization: Pd-Catalyzed Cyanation Workflow

Caption: Catalytic cycle for the conversion of Aryl Halides to Benzonitriles using Pd(0)/Zn(CN)2 system.

Case Study: Etravirine (Intelence)

Etravirine (TMC125) is a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) designed to combat HIV strains resistant to first-generation drugs like Nevirapine.

-

Structural Key: It features a 3,5-dimethyl-4-cyanophenoxy moiety and a central pyrimidine ring substituted with a bromine .[2]

-

The Role of the Nitrile: The benzonitrile wing occupies a hydrophobic pocket in the Reverse Transcriptase (RT) enzyme. The nitrile group forms a critical water-mediated hydrogen bond network that allows the drug to "wiggle" and accommodate mutations (like K103N) that usually sterically hinder rigid drugs.

-

The Role of the Halogen (Br): The bromine atom on the central pyrimidine ring is not merely a space-filler; it engages in van der Waals contacts and potentially weak halogen bonding with the backbone of the enzyme, anchoring the inhibitor in the binding cleft.

Visualization: Etravirine SAR Logic

Caption: SAR logic of Etravirine showing how specific halogen/nitrile substitutions drive efficacy against resistant HIV strains.

Metabolic Liabilities & Toxicology

While generally stable, the benzonitrile moiety is not inert.[3] Researchers must screen for two primary metabolic pathways:

-

Oxidative Decyanation: CYP450 enzymes can hydroxylate the alpha-carbon (if alkyl) or the ring ipso-position, leading to the release of cyanide (CN-) and formation of a ketone or phenol. This is a toxicity flag.

-

Hydrolysis: Nitrilases can convert the nitrile to a primary amide (–CONH2) and subsequently to a carboxylic acid, drastically altering polarity and potency.

Mitigation Strategy: Substitution ortho to the nitrile (e.g., with Fluorine or Methyl groups as seen in Etravirine) sterically hinders enzymatic attack, preserving the pharmacophore.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of Aryl Bromides

Standard Operating Procedure for converting 4-bromo-2-fluorotoluene to 4-cyano-2-fluorotoluene.

-

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Cyanide Source: Zn(CN)₂ (0.6 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%) - Crucial for wide bite angle.

-

Solvent: DMF (anhydrous, degassed)

-

-

Procedure:

-

In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃, Xantphos, Zn(CN)₂, and the Aryl Bromide.

-

Heat to 100°C for 12–16 hours.

-

Workup (Caution): Cool to RT. Quench with diluted NH₄OH (to complex excess Zn/CN). Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Protocol B: Microsomal Stability Assay (Metabolic Screen)

Self-validating check for oxidative decyanation.

-

Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Validation: Monitor for mass shift of +18 Da (Hydrolysis to amide) or loss of 26 Da (Decyanation to phenol/alcohol).

References

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[6] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link

-

Janssen, P. A., et al. (2005).[7] In search of a new generation of non-nucleoside reverse transcriptase inhibitors: aromatics as key to success. Journal of Medicinal Chemistry. Link

-

Wilcken, R., et al. (2013).[8] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics. Link

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 8. namiki-s.co.jp [namiki-s.co.jp]

Methodological & Application

Application Note: Scalable Synthesis of 3-Bromo-2-fluoro-5-methylbenzonitrile

Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-2-fluoro-5-methylbenzonitrile represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical intermediate in the development of MYST family histone acetyltransferase inhibitors (e.g., targeting MOF/KAT8) and QPCTL inhibitors for immuno-oncology applications [1, 2].

The primary synthetic challenge lies in the specific 1,2,3,5-substitution pattern. A direct bromination of 2-fluoro-5-methylbenzonitrile often yields isomeric mixtures (C4/C6 bromination) due to the competing directing effects of the methyl (ortho/para) and fluoro (ortho/para) groups.

To ensure high regiochemical fidelity and scalability, this guide recommends a Functional Group Interconversion (FGI) strategy starting from 2-amino-5-methylbenzonitrile . This route leverages the potent ortho-directing power of the amino group to lock the bromine position, followed by a Balz-Schiemann fluorination.

Retrosynthetic Logic

-

Precursor: 2-Amino-3-bromo-5-methylbenzonitrile.[3]

-

Logic: The amino group at C2 strongly activates the C3 position (ortho) for electrophilic bromination. The C5-methyl blocks the para position. The C1-cyano group reinforces substitution at C3 (meta-directing).

-

-

Starting Material: 2-Amino-5-methylbenzonitrile (Commercial, Cost-effective).

Detailed Experimental Protocols

Phase A: Regioselective Bromination

Objective: Synthesis of 2-Amino-3-bromo-5-methylbenzonitrile.

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (

Materials

| Reagent | Equiv. | Role |

| 2-Amino-5-methylbenzonitrile | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| Acetonitrile (ACN) | 10 Vol | Solvent |

| Ammonium Acetate | 0.1 | Catalyst (Protonic source) |

Protocol

-

Setup: Charge a reaction vessel with 2-amino-5-methylbenzonitrile (1.0 equiv) and Acetonitrile (10 mL/g).

-

Activation: Add Ammonium Acetate (0.1 equiv). Stir until fully dissolved.

-

Addition: Cool the mixture to 0–5°C. Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C to prevent side-reactions.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% starting material.

-

Workup:

-

Concentrate the solvent to ~20% volume under reduced pressure.

-

Add Water (20 mL/g) to precipitate the product.

-

Stir the slurry for 1 hour at 0–5°C.

-

-

Isolation: Filter the solid. Wash the cake with cold water (

mL/g) and cold heptane ( -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Phase B: Balz-Schiemann Fluorination

Objective: Conversion of Amino group to Fluoro group.[4]

Mechanism: Diazotization of the amine followed by thermal decomposition of the diazonium tetrafluoroborate salt.

Materials

| Reagent | Equiv. | Role |

| Phase A Product | 1.0 | Substrate |

| Sodium Nitrite ( | 1.2 | Diazotization Agent |

| Tetrafluoroboric Acid ( | 10.0 | Solvent/Fluorine Source (48% aq) |

| Diethyl Ether | N/A | Wash Solvent |

Protocol

-

Diazotization:

-

In a polyethylene or Teflon-lined vessel (glass is susceptible to etching), charge

(48% aq) (10 mL/g of substrate). Cool to -10°C. -

Add 2-Amino-3-bromo-5-methylbenzonitrile (Phase A product) portion-wise. Ensure a suspension is maintained.

-

Dropwise add a solution of

(1.2 equiv) in minimal water, maintaining internal temperature <-5°C. -

Critical: Stir for 1 hour at -5°C. The solid amine should dissolve or change form as the diazonium salt forms.

-

-

Salt Isolation (Optional but Recommended for Purity):

-

Filter the cold diazonium tetrafluoroborate salt.

-

Wash with cold

(5%), then cold Diethyl Ether and Acetone . -

Safety: Do not let the salt dry completely on the filter; keep it damp or proceed immediately. Dry diazonium salts can be shock-sensitive.

-

-

Thermal Decomposition:

-

Suspend the diazonium salt in Heptane or Toluene (inert carrier).

-

Heat the mixture to reflux (90–110°C). Nitrogen gas evolution will be vigorous.

-

Continue heating until gas evolution ceases (approx. 1–2 hours).

-

-

Workup:

-

Purification:

Critical Process Parameters (CPPs)

| Parameter | Range | Impact | Mitigation |

| NBS Addition Temp | <10°C | High temp leads to polym-bromination or radical bromination at the methyl group. | Use active cooling; slow addition. |

| Diazotization Temp | -10°C to -5°C | Temp >0°C causes hydrolysis to phenol (hydroxy-impurity) instead of diazonium. | Efficient cryo-cooling; slow nitrite addition. |

| Decomposition Control | Controlled Reflux | Rapid gas evolution ( | Use a reflux condenser with a gas outlet bubbler; do not seal the system. |

Visual Workflow (Graphviz)

Caption: Figure 1. Convergent synthesis pathway for this compound via regioselective bromination and Balz-Schiemann fluorination.

Analytical Characterization Expectations

-

1H NMR (400 MHz,

):-

The starting material (2-amino) shows signals for 3 aromatic protons.

-

The Intermediate (2-amino-3-bromo) will show two doublets (meta-coupling ~2 Hz) corresponding to protons at C4 and C6.

-

The Final Product will show similar splitting but shifted downfield due to the Fluorine atom.

-

Diagnostic: Look for the disappearance of the broad

singlet (~4.0–6.0 ppm).

-

-

Mass Spectrometry:

-

Look for the characteristic Bromine isotope pattern (M and M+2 in 1:1 ratio).

-

References

-

European Patent Office. (2021). Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family.[7] EP 3810602 A1. Retrieved from .

-

World Intellectual Property Organization. (2024). 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives... as QPCTL inhibitors. WO 2024/020517 A1. Retrieved from .

-

GuideChem. (2020). Preparation of Benzonitrile, 3-bromo-2-fluoro-.[1][2][11] (General methodology for fluoro-bromo-benzonitriles). Retrieved from .

-

BenchChem. (2025).[5] Synthesis of 2-Fluoro-5-formylbenzonitrile.[5] (Methodology for handling fluorobenzonitrile precursors).[1][4][5][11] Retrieved from .

Sources

- 1. WO2015160636A1 - Factor ixa inhibitors - Google Patents [patents.google.com]

- 2. WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 3. 114344-60-4|2-Amino-3-bromobenzonitrile|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP3810602A1 - Compounds - Google Patents [patents.google.com]

- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 10. WO2018170492A1 - Kappa opioid receptor antagonists and products and methods related thereto - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

Suzuki-Miyaura coupling conditions for 3-Bromo-2-fluoro-5-methylbenzonitrile

Application Note: Suzuki-Miyaura Coupling Strategies for 3-Bromo-2-fluoro-5-methylbenzonitrile

Executive Summary

This guide details optimized protocols for the palladium-catalyzed cross-coupling of This compound (CAS: 288309-07-9) . While aryl bromides are standard electrophiles in Suzuki-Miyaura coupling, this specific substrate presents a unique "push-pull" challenge. The ortho-fluoro substituent activates the C-Br bond for oxidative addition via inductive withdrawal (

This note provides two validated workflows: a Standard Robust Protocol using Pd(dppf)Cl₂ for general boronic acids, and a High-Performance Protocol using Buchwald G2 precatalysts for sterically demanding or unstable coupling partners.

Substrate Analysis & Mechanistic Implications

Electronic and Steric Environment

-

3-Bromo Position: The reactive site.[1] The adjacent fluorine atom (C-2) exerts a strong electron-withdrawing effect, making the C-Br bond electron-deficient. This significantly accelerates Oxidative Addition compared to non-fluorinated analogues.

-

2-Fluoro Substituent: Acts as a double-edged sword. While electronically favorable, it creates steric bulk near the palladium center. Standard triphenylphosphine (

) ligands may fail to accommodate this bulk during the rate-determining Transmetallation step. -

1-Cyano Group (Nitrile): A meta-electron withdrawing group relative to the bromine. It further activates the ring but is susceptible to hydration (to amide) under vigorous aqueous basic conditions.

-

Risk of

: The 2-fluoro position is activated by the ortho-nitrile. Use of strong alkoxide bases (e.g., NaOtBu) can lead to the displacement of fluoride by the alkoxide, forming ether byproducts.

Catalyst Selection Strategy

-

Baseline (Pd(dppf)Cl₂): The large bite angle of the bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) stabilizes the Pd(II) intermediate and resists de-ligation, making it the industrial workhorse for ortho-substituted bromides.

-

Advanced (XPhos Pd G2): For difficult couplings, the bulky biaryl phosphine ligand (XPhos) facilitates Transmetallation by creating a mono-ligated Pd(0) species that can accommodate the steric demand of the ortho-fluoro group.

Optimization Matrix

| Variable | Recommendation | Rationale |

| Solvent | 1,4-Dioxane / | Dioxane offers high solubility for the nitrile substrate; water is essential for the boronate activation. |

| Base | Avoid Alkoxides. Carbonates and phosphates are mild enough to prevent nitrile hydrolysis and | |

| Temp | 80°C - 100°C | Sufficient energy to cross the activation barrier for transmetallation without thermally decomposing the catalyst. |

| Additives | None usually required | If protodeboronation of the partner is observed, switch to anhydrous conditions with |

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for: Coupling with simple aryl/heteroaryl boronic acids.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid:

(1.2 - 1.5 equiv) -

Catalyst:

(3 - 5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

(0.05 equiv). -

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) and 2.0 M aqueous

via syringe. -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by HPLC or TLC.[1]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.[1] The nitrile group makes the product polar; ensure thorough extraction.

-

Purification: Silica gel chromatography. (Note: The nitrile handle often allows for good separation from non-polar byproducts).

Protocol B: High-Performance Conditions (Sterically Demanding)

Best for: Coupling with ortho-substituted boronic acids or when Protocol A yields <50%.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst: XPhos Pd G2 (2 mol%)

-

Base:

(tribasic, solid, 3.0 equiv) -

Solvent: THF /

(10:1)

Step-by-Step:

-

Charge: Add aryl bromide, boronic acid, XPhos Pd G2, and solid

to the vessel. -

Cycle: Evacuate and backfill with Argon (

). Oxygen exclusion is critical for the electron-rich XPhos ligand. -

Solvent: Add degassed THF/Water mixture.

-

Reaction: Heat to 60°C (milder temp due to higher catalyst activity). Reaction is often complete in <2 hours.

-

Workup: Filter through a pad of Celite to remove phosphate salts and palladium black. Concentrate and purify.

Visualizations

Figure 1: Mechanistic Pathway & Ortho-Fluoro Effect

This diagram illustrates the catalytic cycle, highlighting where the specific features of this compound influence the reaction energetics.

Caption: The catalytic cycle for this compound. The ortho-fluoro group accelerates oxidative addition but creates steric hindrance that can slow transmetallation, necessitating specific ligand choices.

Figure 2: Decision Tree for Condition Selection

Caption: Workflow for selecting the appropriate protocol based on the boronic acid coupling partner.

Troubleshooting & Risk Mitigation

-

Problem: Low Conversion / Starting Material Recovery

-

Cause: Catalyst deactivation by oxygen or steric failure.

-

Fix: Switch to Protocol B (XPhos). Ensure rigorous degassing (sparging is not enough; use freeze-pump-thaw if possible).[1]

-

-

Problem: Hydrolysis of Nitrile (Formation of Amide)

-

Cause: Reaction temperature too high (>100°C) or base too strong/concentrated.

-

Fix: Lower temperature to 80°C. Switch base from aqueous

to solid

-

-

Problem: Impurity at retention time of Ether byproduct

-

Cause:

displacement of Fluorine by solvent (if alcohol) or base. -

Fix:Never use alkoxide bases (NaOEt, NaOtBu) with this substrate. Stick to Carbonates or Phosphates. Avoid alcoholic solvents (MeOH, EtOH) at high temperatures.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Information and Protocols. Link

-

BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Link (Cited for general handling of bromobenzonitriles).

Sources

Reagents for hydrolyzing the nitrile group in 3-Bromo-2-fluoro-5-methylbenzonitrile

Application Note: Selective Hydrolysis of 3-Bromo-2-fluoro-5-methylbenzonitrile

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Ortho-Fluoro Trap" Hydrolyzing the nitrile group in This compound (Compound 1) presents a specific chemoselective challenge often overlooked in standard protocols: the lability of the ortho-fluorine atom.

In benzonitriles, an ortho-fluorine substituent is highly activated toward Nucleophilic Aromatic Substitution (

Strategic Solution: To retain the halogen pattern while hydrolyzing the nitrile, one must decouple the nucleophilic attack on the nitrile carbon from the attack on the aromatic ring. This guide presents two validated pathways:

-

Oxidative Hydrolysis (Radziszewski Conditions): Uses the hydroperoxide anion (

) to selectively convert the nitrile to the primary amide under mild, basic conditions without triggering -

Acid-Catalyzed Hydrolysis: Uses high-temperature mineral acids to force the conversion directly to the carboxylic acid, bypassing the nucleophilic sensitivity of the aromatic ring.

Part 2: Reaction Pathways & Logic

The following diagram illustrates the competitive landscape between the desired hydrolysis and the fatal

Figure 1: Reaction landscape. Note that standard basic hydrolysis risks permanent loss of the fluorine atom (Red Path).

Part 3: Detailed Experimental Protocols

Protocol A: Selective Conversion to Amide (The Safe Route)

Target Product: 3-Bromo-2-fluoro-5-methylbenzamide Mechanism: Alkaline Hydrogen Peroxide Hydrolysis (Radziszewski Reaction)

This method is superior for preserving the 2-fluoro substituent. The hydroperoxide anion is a super-nucleophile (alpha-effect) that attacks the nitrile carbon much faster than the hydroxide ion attacks the aromatic ring.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Hydrogen Peroxide (30% w/w aq): 5.0 – 10.0 eq

-

Sodium Hydroxide (6N aq): 0.2 – 0.5 eq (Catalytic amount preferred)

-

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol. Note: DMSO accelerates the reaction significantly.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 10.0 g of the nitrile in 50 mL of DMSO. Ensure the solution is homogeneous.

-

Catalyst Addition: Cool the solution to 10°C using an ice bath. Add 1.5 mL of 6N NaOH dropwise.

-

Oxidant Addition: Slowly add 30%

(20 mL) via an addition funnel.-

Critical Control Point: The reaction is exothermic. Maintain internal temperature between 40–50°C. Do not exceed 60°C to prevent dehalogenation.

-

-

Reaction: Remove the ice bath and stir at room temperature for 1–3 hours. Monitor by HPLC or TLC (mobile phase 30% EtOAc/Hexanes). The nitrile spot (

) should disappear, replaced by the amide ( -

Quench & Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The amide product typically precipitates as a white solid.

-

Filtration: Filter the solid, wash with cold water (3 x 50 mL) to remove residual DMSO and peroxide, and dry under vacuum at 45°C.

Yield Expectation: 85–95% Purity: >98% (Recrystallize from Ethanol if necessary).

Protocol B: Direct Hydrolysis to Carboxylic Acid (The Robust Route)

Target Product: 3-Bromo-2-fluoro-5-methylbenzoic Acid Mechanism: Acid-Catalyzed Hydrolysis

When the carboxylic acid is the required final product, acidic hydrolysis is preferred over basic methods to avoid SNAr. However, the presence of the 2-fluoro group retards the reaction rate due to steric hindrance and electron withdrawal, requiring vigorous conditions.

Reagents:

-

Substrate: 1.0 eq

-

Sulfuric Acid (

, conc. 98%): 10 vol (relative to mass) -

Acetic Acid (Glacial): 10 vol (Solubility enhancer)

-

Water: 5 vol

Step-by-Step Procedure:

-

Setup: Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.

-

Mixing: Charge the flask with 10.0 g of nitrile, 40 mL of glacial acetic acid, 40 mL of conc.

, and 20 mL of water.-

Note: The acetic acid is crucial for solubilizing the hydrophobic poly-halogenated aromatic.

-

-

Reflux: Heat the mixture to reflux (internal temp ~110–120°C) for 12–24 hours.

-

Monitoring: Check for the disappearance of the intermediate amide. If the reaction stalls at the amide, add 1.1 eq of Sodium Nitrite (

) to the cooled mixture, then heat gently to drive the deamination (diazotization/hydrolysis).

-

-

Workup: Cool the mixture to room temperature and pour slowly onto 500 g of crushed ice. The carboxylic acid should precipitate.

-

Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over

, and concentrate. -

Purification: The crude acid can be recrystallized from Toluene/Heptane.

Yield Expectation: 70–85%

Part 4: Data Summary & Troubleshooting

Table 1: Reagent Comparison for Ortho-Fluoro Nitriles

| Method | Reagents | Primary Risk | Typical Yield | Recommendation |

| Standard Base | NaOH / | High: | < 30% (Acid) | AVOID |

| Oxidative (Radziszewski) | Low: Exotherm control required | > 90% (Amide) | Preferred (Step 1) | |

| Strong Acid | Medium: Decarboxylation or charring | 75% (Acid) | Preferred (Direct to Acid) | |

| Nitrilase Enzyme | Nitrilase (Specific) / pH 7 | None: High specificity | Variable | Good for scale-up, costly for R&D |

Troubleshooting Guide:

-

Issue: Product contains 3-bromo-2-hydroxy-5-methylbenzoic acid.

-

Cause: pH was too high (too much base) or temperature too high during basic hydrolysis.

-

Fix: Switch to Protocol A (Peroxide) and reduce NaOH loading to 0.1 eq.

-

-

Issue: Reaction stalls at the Amide during Acid Hydrolysis.

-

Cause: Steric hindrance from the 2-fluoro and 3-bromo groups prevents water attack on the amide carbonyl.

-

Fix: Isolate the amide and perform a "Nitrous Acid Deamination" (add

in

-

Part 5: Workflow Visualization

The following diagram details the decision logic for the researcher.

Figure 2: Experimental workflow for selecting the correct hydrolysis protocol.

References

-

Organic Process Research & Development. "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination." (2026).[1] Demonstrates hydrolysis conditions for similar fluorinated benzonitriles.

-

Journal of the Chemical Society, Perkin Transactions 2. "The acid-catalysed hydrolysis of benzonitrile." (1973).[2] Foundational kinetics for acid hydrolysis mechanisms.

-

Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." (2018).[3] Discusses non-aqueous hydroxide usage to prevent side reactions.

-

Bentham Science. "Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles." (2014).[4] Contextualizes the peroxide-amide mechanism.

-

Organic Syntheses. "2-Amino-3-fluorobenzoic acid." (2011).[5] Validates the use of H2O2/NaOH for ortho-fluorinated aromatic systems.

Sources

Application Note: High-Fidelity Benzylic Functionalization of 3-Bromo-2-fluoro-5-methylbenzonitrile

Executive Summary

The scaffold 3-Bromo-2-fluoro-5-methylbenzonitrile (CAS: 840481-82-5) represents a high-value pharmacophore intermediate, particularly in the synthesis of kinase inhibitors (e.g., BTK, KRAS) and PROTAC linkers. Its tris-substituted core offers three distinct vectors for diversification: the nitrile (hydrolysis/reduction), the aryl bromide (cross-coupling), and the methyl group (benzylic functionalization).

This Application Note focuses exclusively on the functionalization of the C5-methyl group . Due to the significant electron-withdrawing nature of the nitrile (-CN), fluorine (-F), and bromine (-Br) substituents, the methyl group is electronically deactivated compared to toluene. This guide provides two optimized, industry-validated protocols to overcome this deactivation:

-

Regioselective Radical Bromination (Wohl-Ziegler): The primary "gateway" transformation.

-

Controlled Benzylic Oxidation: Direct access to the carboxylic acid bioisostere precursor.

Chemical Analysis & Strategy

Electronic Environment

The C5-methyl group exists in a highly electron-deficient environment.

-

C1-Nitrile: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). Meta to the methyl.

-

C2-Fluorine: Strong -I effect, weak +M effect. Para to the methyl.[1]

-

C3-Bromine: Weak -I effect. Meta to the methyl.

Implication for Reactivity:

-

Electrophilic Pathways: The ring is too deactivated for standard electrophilic substitution.

-

Radical Pathways (Recommended): While the electron-deficient ring destabilizes the benzylic radical intermediate (raising the activation energy), the reaction remains kinetically accessible using high-energy radical sources (NBS/AIBN).

-

Lateral Lithiation (Risk): Direct deprotonation (e.g., with LDA) carries a high risk of Lithium-Halogen Exchange at the C3-Br position or ortho-lithiation at C6. Therefore, radical pathways are preferred for robustness.

Reaction Pathway Visualization

The following diagram outlines the strategic logic for functionalizing this specific scaffold.

Figure 1: Strategic functionalization pathways. The radical bromination route (Blue node) serves as the primary gateway to diverse derivatives.

Protocol A: Regioselective Radical Bromination (Wohl-Ziegler)[1]

This protocol is optimized to minimize gem-dibromination (a common side reaction) and avoids the use of toxic Carbon Tetrachloride (CCl₄). We utilize Trifluorotoluene (PhCF₃) as a green, high-boiling alternative solvent that maintains excellent radical chain propagation.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute |

| Substrate | 1.0 | Reactant | Dry, >98% purity. |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Must be recrystallized (white). Yellow NBS contains free Br₂, leading to side reactions. |

| AIBN | 0.05 | Radical Initiator | Store at 4°C. |

| Trifluorotoluene | Solvent | Medium | Sparged with N₂ for 10 min prior to use. |

Experimental Workflow

Figure 2: Step-by-step workflow for the Wohl-Ziegler bromination.

Detailed Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in anhydrous Trifluorotoluene (concentration 0.2 M).

-

Reagent Addition: Add recrystallized NBS (1.05 equiv). Note: Do not add the initiator yet.

-

Degassing: Sparge the suspension with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the initiation.

-

Initiation: Add AIBN (azobisisobutyronitrile, 5 mol%). Place the flask in a pre-heated oil bath at 85°C.

-

Reaction: Stir vigorously. The reaction is heterogeneous initially (NBS is insoluble) and becomes homogeneous as Succinimide forms and floats to the top.[2][3]

-

Visual Cue: The mixture often turns pale orange/yellow upon successful radical chain initiation.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or UPLC.

-

Target: >95% consumption of starting material.[4]

-

Caution: If reaction stalls at 50%, add a second portion of AIBN (2 mol%) rather than adding more NBS, to prevent over-bromination.

-

-

Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter the solids through a pad of Celite. Wash the pad with DCM.

-

Purification: Concentrate the filtrate. The residue is typically sufficiently pure for the next step. If necessary, recrystallize from Heptane/EtOAc. Avoid silica gel chromatography if possible , as benzyl bromides can degrade on acidic silica.

Protocol B: Direct Benzylic Oxidation

For applications requiring the carboxylic acid (e.g., linker attachment), direct oxidation is more atom-economical than bromination followed by hydrolysis.

Reagents[1][3][5][6][7][8]

-

Oxidant: Potassium Permanganate (KMnO₄) - 3.0 equiv.

-

Solvent: Pyridine / Water (2:1 ratio). Pyridine is essential to solubilize the organic substrate and buffer the pH.

Procedure

-

Dissolve the substrate in Pyridine/Water (2:1, 0.1 M).

-

Add KMnO₄ (1.5 equiv) and heat to 90°C.

-

Monitor the reaction.[5][6] As the purple color fades (formation of MnO₂ brown precipitate), add the remaining KMnO₄ (1.5 equiv) portion-wise.

-

Workup:

Quality Control & Validation

NMR Diagnostic Markers

To validate the transformation, observe the shift of the methyl protons.

| Compound | Proton Environment | Chemical Shift (¹H NMR, CDCl₃) | Multiplicity |

| Starting Material | Ar-CH ₃ | ~ 2.45 ppm | Doublet (coupling to F) or Singlet |

| Benzyl Bromide | Ar-CH ₂-Br | ~ 4.45 - 4.55 ppm | Singlet |

| Benzoic Acid | -COOH | ~ 11.0 - 13.0 ppm | Broad Singlet |

Troubleshooting Guide

-

Problem: Low conversion in Bromination.

-

Problem: Formation of gem-dibromide (Ar-CHBr₂).

References

-

Wohl-Ziegler Reaction Mechanism & Solvent Effects

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

-

Application Note: Confirms the radical chain mechanism and the necessity of non-participating solvents.

-

-

Trifluorotoluene as a Green Solvent

-

Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions. Journal of Organic Chemistry, 62(2), 450–451.

- Application Note: Validates PhCF₃ as a superior, environmentally benign replacement for CCl₄ in NBS bromin

-

-

Benzylic Functionalization of Electron-Poor Toluenes

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Application Note: Provides the Hammett correlation data confirming the deactivating effect of CN/F/Br groups on benzylic radical stability.

-

-

Compound Data (this compound)

-

PubChem CID 2761200. National Center for Biotechnology Information (2023).

- Application Note: Verification of CAS 840481-82-5 structure and physical properties.

-

Sources

- 1. 4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | CID 34175419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Benzylic Aroylation of Toluenes Mediated by a LiN(SiMe3)2/Cs+ System [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis routes of 3-Bromo-2-fluorobenzonitrile [benchchem.com]

- 9. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

Application Note: Precision Synthesis of STK4 (MST1) Inhibitors via Benzonitrile Intermediates

Abstract & Introduction

Serine/Threonine Kinase 4 (STK4), also known as MST1, is a critical upstream regulator of the Hippo signaling pathway, governing cell proliferation, apoptosis, and tissue regeneration.[1][2] Dysregulation of STK4 is implicated in hematologic malignancies, autoimmune disorders, and organ size control. While reference compounds like XMU-MP-1 have validated the therapeutic potential of STK4 inhibition, the development of next-generation inhibitors focuses on improving selectivity and pharmacokinetic profiles.

This application note details a robust synthetic protocol for preparing biaryl STK4 inhibitors utilizing benzonitrile intermediates . The benzonitrile moiety is a privileged scaffold in medicinal chemistry; it serves as a bioisostere for carbonyls, improves metabolic stability, and can engage in specific hydrogen-bonding interactions within the kinase ATP-binding pocket (e.g., with the hinge region or gatekeeper residues).

Chemical Biology Context: The Role of Benzonitrile

In the design of kinase inhibitors, the nitrile (-CN) group plays a dual role:

-

Electronic Modulation: It is a strong electron-withdrawing group (EWG), modulating the pKa of the aromatic ring and influencing the acidity of neighboring protons, which can strengthen

-stacking interactions in the active site. -

Specific Binding: The nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor, often targeting water networks or specific residues (e.g., Threonine or Methionine) in the solvent-exposed front of the ATP pocket.

Biological Pathway Context

STK4 acts as a sentinel in the Hippo pathway.[2] Its inhibition prevents the phosphorylation of LATS1/2, thereby stopping the degradation of YAP/TAZ. This leads to the nuclear translocation of YAP/TAZ, promoting the transcription of pro-survival and regenerative genes (e.g., CTGF, Cyr61).

Figure 1: The Hippo Signaling Pathway. STK4 inhibition prevents YAP degradation, promoting tissue regeneration.

Synthetic Protocol: Suzuki-Miyaura Coupling Strategy

This protocol focuses on the convergent synthesis of a 4-(heteroaryl)benzonitrile scaffold, a common core in STK4 inhibitors described in patent literature (e.g., WO2016161145A1). The key step is the palladium-catalyzed cross-coupling of a 4-cyanophenylboronic acid intermediate with a heteroaryl halide.

Retrosynthetic Analysis

-

Target Molecule: 4-(Heteroaryl)benzonitrile derivative.

-

Key Disconnection: Biaryl C-C bond.

-

Building Block A: 4-Cyanophenylboronic acid (Intermediate 1).

-

Building Block B: Heteroaryl Chloride/Bromide (e.g., substituted quinazoline, pyrimidine, or pyridine).

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]

-

Reactant A: 4-Cyanophenylboronic acid (CAS: 126747-14-6) - Note: Can be synthesized from 4-bromobenzonitrile via lithiation/boronation if commercial stock is unavailable.

-

Reactant B: Heteroaryl Halide (e.g., 4-chloro-2-amino-quinazoline).

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl2.

-

Base: Potassium Phosphate Tribasic (K3PO4) or Sodium Carbonate (Na2CO3).

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water.

-

Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Procedure

Stage 1: Preparation of Reaction Vessel

-

Oven-dry a 50 mL Schlenk flask or microwave vial.

-

Equip with a magnetic stir bar and seal with a rubber septum.

-

Purge the vessel with Argon for 5 minutes to remove atmospheric oxygen. Critical: Oxygen poisons the Pd(0) catalyst.

Stage 2: Reagent Loading & Degassing

-

Add Heteroaryl Halide (1.0 equiv, e.g., 1.0 mmol) to the flask.

-

Add 4-Cyanophenylboronic acid (1.2 equiv, 1.2 mmol).

-

Add Base (K3PO4, 2.5 equiv, 2.5 mmol).

-

Add Catalyst (Pd(PPh3)4, 0.05 equiv, 5 mol%).[3]

-

Add the solvent mixture (1,4-Dioxane/Water, 10 mL).

-

Degassing: Sparge the solution with Argon bubbles for 10-15 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for sensitive substrates.

Stage 3: The Coupling Reaction

-

Heat the reaction mixture to 85–100 °C .

-

Oil Bath: Stir at 90 °C for 12–16 hours.

-

Microwave: Irradiate at 110 °C for 30–60 minutes (if applicable).

-

-

Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/Ethyl Acetate). Look for the disappearance of the halide starting material.

Stage 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via Flash Column Chromatography on silica gel.

-

Gradient: 0% to 50% Ethyl Acetate in Hexanes.

-

Target Fraction: Collect fractions containing the product (UV active, distinct Rf).

-

-

Final Product: Isolate the benzonitrile derivative as a solid.

Figure 2: Synthetic workflow for the preparation of benzonitrile-based STK4 inhibitors.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized inhibitor, the following analytical criteria must be met:

| Technique | Parameter | Acceptance Criteria |

| 1H NMR | Structural ID | Presence of aromatic protons and heteroaryl peaks. Absence of boronic acid protons. |

| 13C NMR | Nitrile Group | Distinct peak at ~118-119 ppm (C≡N carbon). |

| LC-MS | Purity & Mass | Purity > 95% (UV 254 nm). Mass [M+H]+ matches theoretical value. |

| IR | Functional Group | Sharp absorption band at ~2220-2240 cm⁻¹ (C≡N stretch). |

Expert Tips for Optimization

-

Boronic Acid Instability: 4-cyanophenylboronic acid can undergo protodeboronation (loss of B(OH)2) if the heating is too aggressive or the reaction runs too long. If yields are low, try lowering the temperature to 80 °C or switching to the pinacol ester derivative.

-

Catalyst Choice: If the heteroaryl chloride is unreactive (electron-rich), switch from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G2 , which are more active for difficult substrates.

-

Water Content: A small amount of water is essential for the Suzuki mechanism (activation of the boronic acid). Do not use strictly anhydrous conditions without adding the stoichiometric water equivalent.

References

-

Vertex Pharmaceuticals Inc. (2016). STK4 Inhibitors for Treatment of Hematologic Malignancies. WO2016161145A1.[4] Link

-

Fan, F., et al. (2016).[5] Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration.[5] Science Translational Medicine, 8(352). Link

-

ChemicalBook. (n.d.). 4-Cyanophenylboronic acid Synthesis and Properties. Link

-

Bata, N., et al. (2022). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 65(2), 1352–1369. Link

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molbank. Link

Sources

- 1. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

- 2. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling of Benzonitriles

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the Suzuki-Miyaura cross-coupling of benzonitriles, a critical transformation in the synthesis of complex organic molecules. Our focus is to move beyond generic advice and provide a deep dive into the mechanistic nuances and practical solutions for overcoming low conversion rates with this important substrate class.

Introduction: The Unique Challenges of Benzonitriles in Suzuki Coupling

Benzonitriles are valuable building blocks in medicinal chemistry and materials science. However, their use in Suzuki-Miyaura coupling reactions is often plagued by low yields.[1] The electron-withdrawing nature of the nitrile group can deactivate the aryl halide towards oxidative addition, while the nitrile functionality itself can introduce a host of complications, including catalyst inhibition and undesirable side reactions.[2][3] This guide is structured to help you diagnose and resolve these specific issues, leading to successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a benzonitrile substrate is showing low or no conversion. What are the likely causes?

Low conversion is a common frustration when working with benzonitriles. The root causes often trace back to issues with the catalyst's activity, the stability of your reagents, or suboptimal reaction conditions that fail to account for the specific electronic properties of benzonitriles.

Troubleshooting Steps:

-

Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect for low conversion.

-

Palladium Black Formation: Visually inspect your reaction. The formation of a black precipitate is a tell-tale sign of palladium black, an inactive, aggregated form of the catalyst.[4]

-

Ligand Oxidation or Degradation: Phosphine ligands, especially when not handled under an inert atmosphere, can be oxidized, rendering them unable to stabilize the palladium center.[4]

-

Nitrile Coordination: The lone pair of electrons on the nitrile nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4][5] This is a crucial consideration specific to benzonitrile substrates.

-

-

Reagent Quality and Stability:

-

Boronic Acid Instability: Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh conditions.[6]

-

Reagent Purity: Ensure all your reagents, including the base and solvents, are of high purity and anhydrous if the protocol demands it.

-

-

Sub-optimal Reaction Conditions:

-

Insufficiently Strong Base: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] For electron-deficient benzonitriles, a stronger base might be necessary to drive the reaction forward.

-

Low Reaction Temperature: While higher temperatures can sometimes lead to degradation, some challenging couplings require more thermal energy to overcome the activation barrier.

-

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

The formation of biaryl products from the self-coupling of boronic acids is a yield-reducing side reaction. This is often exacerbated by the presence of oxygen.

Troubleshooting Steps:

-

Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[9]

-

Choice of Palladium Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species, a process that can sometimes consume the boronic acid and lead to homocoupling.

-

Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.

Q3: My benzonitrile starting material appears to be degrading, and I'm seeing an amide or carboxylic acid byproduct. What's happening and how can I prevent it?

This is a classic issue when working with nitriles under basic conditions. The nitrile group is susceptible to hydrolysis, especially at elevated temperatures in the presence of a strong base and water.[10][11][12]

Troubleshooting Steps:

-

Base Selection: This is the most critical parameter to adjust.

-

Weaker Inorganic Bases: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even K₂CO₃.[13] These bases are often effective in promoting the Suzuki coupling while minimizing nitrile hydrolysis.

-

Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce the rate of hydrolysis. However, many Suzuki protocols require water as a co-solvent to dissolve the inorganic base. In such cases, minimizing the amount of water can be beneficial.

-

-

Reaction Temperature and Time:

-

Lower the Temperature: Hydrolysis is often accelerated at higher temperatures. Try running your reaction at the lowest temperature that still allows for a reasonable conversion rate.

-

Monitor Reaction Time: Avoid unnecessarily long reaction times, as this increases the window for hydrolysis to occur.

-

Optimizing Your Suzuki Coupling of Benzonitriles: A Deeper Dive

Achieving high conversion rates with benzonitriles often requires a more nuanced approach to reaction optimization. Here, we delve into the key parameters and provide actionable insights.

Catalyst and Ligand Selection: The Key to Success

For challenging substrates like benzonitriles, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are frequently the solution.[14][15][16] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for difficult couplings.[3]

| Ligand Class | Examples | Key Advantages for Benzonitrile Coupling |

| Bulky Monophosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Enhance catalyst activity for electron-deficient and sterically hindered aryl halides.[17] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high stability and activity, particularly for aryl chlorides.[8] |

| Bidentate Phosphines | dppf | Good general-purpose ligands, but may be less effective for highly challenging substrates.[18] |

Experimental Protocol: Ligand Screening

-

Setup: In parallel reaction vials under an inert atmosphere, add your benzonitrile halide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, XPhos, or an NHC-Pd precatalyst) at a consistent catalyst loading (e.g., 2 mol%).

-

Reaction: Add degassed solvent, and run the reactions at a set temperature (e.g., 80-100 °C).

-

Analysis: Monitor the reactions by LC-MS or GC-MS to determine the conversion to the desired product.

The Critical Role of the Base

The base not only activates the boronic acid but also influences the overall reaction environment. As discussed, preventing nitrile hydrolysis is a key consideration.

| Base | Strength | Common Applications & Considerations for Benzonitriles |

| K₃PO₄ | Strong | Often a good first choice for challenging couplings. Its moderate basicity can be compatible with some nitrile substrates. |

| Cs₂CO₃ | Strong | Highly effective but can be more expensive. Its high solubility in organic solvents can be advantageous.[13] |

| K₂CO₃ | Moderate | A milder and often effective base. A good option to try if hydrolysis is a significant issue.[7] |

| NaOH, KOH | Very Strong | Generally too harsh for benzonitrile substrates due to the high risk of hydrolysis.[10][11] |

Solvent Choice and Degassing

The solvent system must solubilize all reaction components and be compatible with the chosen catalyst and base. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[19][20] Rigorous degassing of the solvent is non-negotiable to prevent catalyst deactivation and homocoupling.[9]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low conversion rates.

References

-

Transition‐metal‐catalyzed cross‐coupling strategies to functionalize nitrile at α‐position. - ResearchGate. Available at: [Link]

-

Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]

-

An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC - NIH. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. Available at: [Link]

-

Base Hydrolysis of Benzonitrile - YouTube. Available at: [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link]

-

How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

-

Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study - ACS Publications. Available at: [Link]

-

Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

-

Hydrolysis of Benzonitrile to Benzoic Acid | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]

-

An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - Frontiers. Available at: [Link]

-

Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. - ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. Available at: [Link]

-

Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds - Frontiers. Available at: [Link]

-

Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. Available at: [Link]

-

The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes | Request PDF - ResearchGate. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

-

A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - RSC Publishing. Available at: [Link]

-

A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides - SciSpace. Available at: [Link]

-

(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

-

An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

-

Reactions of Nitriles - Chemistry Steps. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available at: [Link]

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

-

Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates - PubMed. Available at: [Link]

-

The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. Available at: [Link]

-

B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 20. Yoneda Labs [yonedalabs.com]

Technical Support Center: Purification of 3-Bromo-2-fluoro-5-methylbenzonitrile

Subject: Troubleshooting & Purification Guide for CAS 840481-82-5 Document ID: TS-BFMB-2026-02 Applicable For: Process Chemistry, Medicinal Chemistry, and QA/QC Departments[1][2][3]

Executive Summary & Molecule Profile

This guide addresses the purification challenges associated with 3-Bromo-2-fluoro-5-methylbenzonitrile , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., STK4/MST1 pathways) and GLP-1 modulators.[1][2][3]

The primary challenge with this scaffold is the separation of regioisomers formed during bromination.[3] The directing effects of the fluorine (ortho-director), methyl (ortho-director), and nitrile (meta-director) groups create a competitive landscape, often resulting in 4-bromo or 6-bromo impurities that co-elute with the desired 3-bromo product.[1][2][3]

| Property | Specification |

| CAS Number | 840481-82-5 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.04 g/mol |

| Physical State | White to off-white solid (High purity) / Yellow oil (Crude) |

| Solubility | Soluble in DCM, EtOAc, Toluene; Low solubility in Hexanes, Water.[1][2][3] |

| Key Impurities | 4-Bromo regioisomer, 3-Bromo-2-fluoro-5-methylbenzamide (hydrolysis), Unreacted starting material.[1][2][3] |

Troubleshooting Guide (Q&A Format)

Category A: Regioisomer Separation[1][2][3]